JJC12-009

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

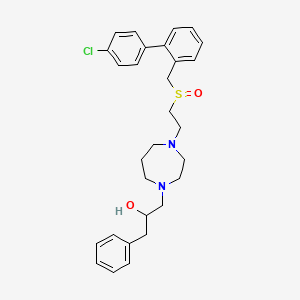

C29H35ClN2O2S |

|---|---|

Molecular Weight |

511.1 g/mol |

IUPAC Name |

1-[4-[2-[[2-(4-chlorophenyl)phenyl]methylsulfinyl]ethyl]-1,4-diazepan-1-yl]-3-phenylpropan-2-ol |

InChI |

InChI=1S/C29H35ClN2O2S/c30-27-13-11-25(12-14-27)29-10-5-4-9-26(29)23-35(34)20-19-31-15-6-16-32(18-17-31)22-28(33)21-24-7-2-1-3-8-24/h1-5,7-14,28,33H,6,15-23H2 |

InChI Key |

YNFRPNGKSVHAAO-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN(C1)CC(CC2=CC=CC=C2)O)CCS(=O)CC3=CC=CC=C3C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of JJC12-009

For Researchers, Scientists, and Drug Development Professionals

Abstract

JJC12-009 is a potent and selective inhibitor of the dopamine transporter (DAT), a key regulator of dopaminergic neurotransmission. This guide delineates the core mechanism of action of this compound, detailing its primary molecular target, the subsequent effects on dopamine signaling, and the experimental protocols used to characterize its activity. The primary mechanism of this compound is the blockade of dopamine reuptake from the synaptic cleft, leading to an elevation of extracellular dopamine levels and enhanced stimulation of postsynaptic dopamine receptors. This guide provides a comprehensive overview for researchers and professionals in drug development interested in the pharmacology of dopamine transporter inhibitors.

Core Mechanism of Action: Dopamine Transporter Inhibition

This compound's primary pharmacological activity is the inhibition of the dopamine transporter (DAT). The DAT is a sodium- and chloride-dependent transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron[1][2][3]. This process is crucial for terminating dopaminergic signaling and maintaining dopamine homeostasis[1][3].

By binding to the DAT, this compound competitively inhibits the reuptake of dopamine. This blockade leads to a sustained increase in the concentration of dopamine in the synaptic cleft, thereby enhancing and prolonging the activation of postsynaptic dopamine receptors.

Quantitative Data: Binding Affinity

The potency of this compound as a DAT inhibitor is quantified by its binding affinity (Ki). A lower Ki value indicates a higher binding affinity.

| Compound | Target | Ki (nM) |

| This compound | DAT | 5.45 |

| Table 1: Binding affinity of this compound for the dopamine transporter. |

Downstream Signaling Pathways

The elevation of synaptic dopamine resulting from DAT inhibition by this compound leads to the enhanced activation of postsynaptic dopamine receptors. These receptors are G-protein coupled receptors (GPCRs) and are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors.

D1-like Receptor Signaling

D1-like receptors are coupled to the Gαs/olf G-protein. Activation of this pathway stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), thereby modulating gene expression and neuronal function.

D2-like Receptor Signaling

D2-like receptors are coupled to the Gαi/o G-protein. Activation of this pathway has an inhibitory effect on adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The βγ subunits of the G-protein can also directly modulate ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and reduced excitability. Furthermore, D2 receptor activation can influence intracellular calcium levels.

Experimental Protocols

The characterization of this compound as a DAT inhibitor involves several key in vitro assays.

Radioligand Binding Assay for Ki Determination

This assay is used to determine the binding affinity (Ki) of a test compound for the dopamine transporter. It involves the use of a radiolabeled ligand that binds to the DAT and a competing unlabeled ligand (the test compound).

Protocol:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the dopamine transporter. This is typically done by homogenization in a buffered solution followed by centrifugation to pellet the membranes.

-

Assay Setup: The assay is performed in a 96-well plate format. Each well contains the cell membranes, a fixed concentration of a radiolabeled DAT ligand (e.g., [³H]-WIN 35,428), and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.

-

Filtration: The contents of each well are rapidly filtered through a glass fiber filter to separate the bound radioligand from the unbound.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: The radioactivity on each filter is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

In Vitro Dopamine Uptake Assay

This functional assay measures the ability of a compound to inhibit the uptake of dopamine into cells or synaptosomes.

Protocol:

-

Synaptosome or Cell Preparation: Synaptosomes (resealed nerve terminals) are prepared from brain tissue (e.g., striatum) or cells stably expressing DAT are cultured.

-

Pre-incubation: The synaptosomes or cells are pre-incubated with varying concentrations of the test compound (this compound).

-

Initiation of Uptake: Dopamine uptake is initiated by the addition of radiolabeled dopamine (e.g., [³H]-dopamine).

-

Incubation: The mixture is incubated for a short period to allow for dopamine uptake.

-

Termination of Uptake: The uptake is terminated by rapid filtration and washing with ice-cold buffer.

-

Scintillation Counting: The amount of radiolabeled dopamine taken up by the synaptosomes or cells is quantified by scintillation counting.

-

Data Analysis: The data is used to determine the IC₅₀ value for the inhibition of dopamine uptake.

Conclusion

This compound is a potent dopamine transporter inhibitor with a high binding affinity. Its mechanism of action is centered on the blockade of dopamine reuptake, leading to increased synaptic dopamine levels and subsequent modulation of postsynaptic D1-like and D2-like receptor signaling pathways. The characterization of its pharmacological profile is achieved through standard in vitro methods, including radioligand binding and dopamine uptake assays. This guide provides a foundational understanding of the core mechanism of this compound for researchers and professionals in the field of neuroscience and drug development.

References

An In-depth Technical Guide on the Dopamine Transporter Binding Affinity of Novel Compounds: A Case Study Approach with JJC12-009

Disclaimer: As of the latest literature review, specific binding affinity data and pharmacological studies for a compound designated "JJC12-009" are not publicly available. The following guide is presented as a comprehensive, illustrative framework for researchers, scientists, and drug development professionals. It outlines the standard methodologies and data presentation that would be employed to characterize the binding profile of a novel dopamine transporter (DAT) ligand, using "this compound" as a representative placeholder.

Introduction to Dopamine Transporter Ligands

The dopamine transporter (DAT) is a crucial neuronal membrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thereby regulating the duration and intensity of dopaminergic signaling.[1] This mechanism is fundamental to motor control, motivation, reward, and cognitive function. Compounds that bind to DAT can act as either inhibitors, blocking dopamine reuptake, or as releasers, promoting non-vesicular dopamine efflux.[1] Due to its central role in neurotransmission, DAT is a primary target for a wide range of therapeutic agents and drugs of abuse, including treatments for ADHD (e.g., methylphenidate) and psychostimulants (e.g., cocaine).[2][3]

The characterization of a novel compound's binding affinity (typically represented by the inhibition constant, Kᵢ) and selectivity for DAT over other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET), is a critical first step in preclinical drug development. This guide provides a technical overview of the core experimental procedures and data analysis involved in this process.

Quantitative Binding Affinity Data

A primary objective in characterizing a novel DAT ligand is to quantify its binding affinity and selectivity. This is typically achieved through competitive radioligand binding assays. The results are summarized in a table format for clear comparison. The following table represents a hypothetical but plausible dataset for our placeholder compound, "this compound."

| Transporter | Radioligand | Tissue/Cell Line | Kᵢ (nM) of this compound (Hypothetical) |

| DAT | [³H]WIN 35,428 | Monkey Striatal Membranes | 15.2 ± 2.1 |

| SERT | [³H]Citalopram | Human Embryonic Kidney (HEK) 293 cells | 875.4 ± 45.3 |

| NET | [³H]Nisoxetine | Rat Cortical Membranes | 450.1 ± 32.8 |

This table presents hypothetical data for illustrative purposes.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinity is most commonly performed using a competitive radioligand binding assay.[4] This method measures the ability of an unlabeled test compound (e.g., this compound) to displace a radiolabeled ligand that has a known high affinity and specificity for the target transporter.

Materials and Reagents

-

Biological Material: Cell membranes prepared from tissues rich in the target transporter (e.g., primate striatum for DAT) or from cell lines stably expressing the recombinant human transporter (e.g., HEK293-hDAT).

-

Radioligand: A high-affinity radiolabeled ligand specific for the transporter of interest (e.g., [³H]WIN 35,428 for DAT).

-

Test Compound: The unlabeled drug to be tested (e.g., this compound) at various concentrations.

-

Non-specific Binding Control: An excess concentration of a known high-affinity unlabeled ligand (e.g., GBR 12909 for DAT) to determine the amount of non-specific binding of the radioligand.

-

Assay Buffer: A buffer solution to maintain pH and ionic strength (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

-

Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.

-

Scintillation Counter: To quantify the radioactivity on the filters.

Procedure

-

Membrane Preparation: Tissues or cells are homogenized in a cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer to a specific protein concentration.

-

Assay Setup: The assay is typically conducted in 96-well plates. Each well contains:

-

A fixed amount of membrane preparation.

-

A fixed concentration of the radioligand (typically at or near its Kₔ value).

-

Varying concentrations of the test compound (this compound).

-

For non-specific binding determination, a saturating concentration of a standard unlabeled ligand is used instead of the test compound.

-

-

Incubation: The plates are incubated for a specific time (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C or 30°C) to allow the binding to reach equilibrium.

-

Termination and Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand in the solution. The filters are then washed rapidly with ice-cold buffer to remove any remaining unbound ligand.

-

Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is counted using a liquid scintillation counter.

Data Analysis

-

Calculate Specific Binding: Specific binding is determined by subtracting the non-specific binding (counts in the presence of excess unlabeled ligand) from the total binding (counts in the absence of the test compound).

-

Generate Competition Curve: The specific binding at each concentration of the test compound is plotted against the logarithm of the compound's concentration. This generates a sigmoidal dose-response curve.

-

Determine IC₅₀: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

-

Calculate Kᵢ: The IC₅₀ value is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:

-

Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

-

Where [L] is the concentration of the radioligand used in the assay, and Kₔ is the dissociation constant of the radioligand for the transporter.

-

Visualizations: Pathways and Workflows

Signaling Pathway: Dopamine Reuptake Inhibition

A primary mechanism of action for a DAT-binding compound like this compound would be the inhibition of dopamine reuptake. This leads to an increased concentration and prolonged presence of dopamine in the synaptic cleft, enhancing downstream dopaminergic signaling.

References

- 1. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Low and high affinity dopamine transporter inhibitors block dopamine uptake within 5 sec of intravenous injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The dopamine transporter constitutively internalizes and recycles in a protein kinase C-regulated manner in stably transfected PC12 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potential Role of JJC12-009 in Neuroscience Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct research on JJC12-009 within the field of neuroscience remains to be extensively published, its potent and selective inhibition of the Colony-Stimulating Factor 1 Receptor (CSF-1R) positions it as a significant tool for investigating the roles of microglia and neuroinflammation in the central nervous system (CNS). This guide synthesizes the known information about this compound, the critical functions of its target, CSF-1R, in brain health and disease, and provides a framework for its potential application in neuroscience research.

The Colony-Stimulating Factor 1 Receptor is a tyrosine kinase that is pivotal for the survival, proliferation, differentiation, and function of microglia, the resident immune cells of the brain. [1][2]Dysregulation of CSF-1R signaling is implicated in a range of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis, primarily through its role in sustaining chronic neuroinflammation. [2][3]Therefore, potent and selective inhibitors of CSF-1R, such as this compound, are invaluable for dissecting the pathological contributions of microglia and for exploring potential therapeutic avenues.

This compound: A Potent and Selective CSF-1R Inhibitor

This compound has been identified as a highly potent and selective inhibitor of CSF-1R. Its primary characterization has been in the context of oncology, where it has demonstrated anti-tumor efficacy by targeting tumor-associated macrophages. However, its biochemical properties make it a compelling candidate for repurposing in neuroscience research.

Quantitative Data for this compound

The following table summarizes the key quantitative data for this compound based on available literature. This data highlights its potency and selectivity, which are critical parameters for a research tool compound.

| Parameter | Value | Reference |

| Target | Colony-Stimulating Factor 1 Receptor (CSF-1R) | MedChemExpress, Cayman Chemical |

| IC₅₀ | 3 nM | MedChemExpress, Cayman Chemical |

| Primary Application (to date) | Anti-tumor efficacy studies | MedChemExpress, Cayman Chemical |

The Role of CSF-1R in the Central Nervous System

CSF-1R and its ligands, CSF-1 and IL-34, are crucial for maintaining microglial homeostasis in the CNS. [1]Beyond microglia, CSF-1R is also expressed on some neurons, where it can play a role in neuronal survival and differentiation. The multifaceted role of CSF-1R signaling in the CNS makes it a compelling target for therapeutic intervention in neurological diseases.

CSF-1R Signaling in Microglia

Activation of CSF-1R in microglia triggers a downstream signaling cascade that promotes their survival and proliferation. In the context of neurodegenerative diseases, microglia can become chronically activated, contributing to a persistent neuroinflammatory state that is detrimental to neuronal health. Inhibition of CSF-1R can deplete the microglial population, thereby reducing neuroinflammation and its damaging consequences.

References

- 1. Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges | Semantic Scholar [semanticscholar.org]

JJC12-009: An In-Depth Technical Guide to an Atypical Dopamine Transporter Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

JJC12-009 is a novel compound identified as a high-affinity atypical inhibitor of the dopamine transporter (DAT). Unlike classical DAT inhibitors such as cocaine, which lock the transporter in an outward-facing conformation, atypical inhibitors are hypothesized to stabilize a more inward-facing or occluded state. This distinct mechanism is believed to be associated with a reduced abuse potential, making compounds like this compound promising candidates for the development of therapeutics for psychostimulant use disorders. This document provides a comprehensive overview of the conceptual framework for understanding this compound, including its pharmacological profile, the experimental methodologies used to characterize such compounds, and the theoretical signaling pathways involved in its atypical mechanism of action. While specific quantitative binding and functional potency data for this compound are not publicly available in tabulated form, this guide presents the fundamental knowledge and experimental approaches necessary for its evaluation.

Introduction: The Dopamine Transporter and Atypical Inhibition

The dopamine transporter (DAT) is a crucial presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the magnitude and duration of dopaminergic neurotransmission. Inhibition of DAT leads to increased extracellular dopamine levels, a mechanism shared by both therapeutic agents and drugs of abuse.

Classical DAT inhibitors, such as cocaine and methylphenidate, are known to stabilize the transporter in an outward-facing conformation, leading to a rapid and pronounced increase in synaptic dopamine that is associated with high abuse liability. In contrast, atypical DAT inhibitors are a class of compounds that also block dopamine reuptake but are thought to interact with the transporter in a manner that favors an inward-facing or occluded conformation. This proposed mechanism results in a more modulated and sustained increase in dopamine levels, potentially mitigating the reinforcing effects and abuse potential associated with typical inhibitors. This compound has emerged from research focused on developing such atypical inhibitors with improved therapeutic profiles.

Pharmacological Profile of this compound

Table 1: Conceptual Quantitative Data for an Atypical DAT Inhibitor like this compound

| Parameter | Transporter | Expected Value Range | Significance |

| Binding Affinity (Ki) | DAT | Low nM | High potency for the target |

| SERT | >1000 nM | High selectivity against SERT | |

| NET | >500 nM | Good selectivity against NET | |

| Functional Potency (IC50) | Dopamine Uptake | Low to mid nM | Effective inhibition of dopamine reuptake |

Experimental Protocols

The characterization of a novel DAT inhibitor like this compound involves a series of in vitro and in vivo experiments to determine its binding affinity, functional potency, selectivity, and mechanism of action. The following are detailed methodologies for key experiments.

Radioligand Binding Assay for DAT, SERT, and NET

This assay determines the binding affinity (Ki) of the test compound for the monoamine transporters.

-

Materials:

-

Cell membranes prepared from cell lines stably expressing human DAT, SERT, or NET.

-

Radioligands: [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET.

-

Non-specific binding competitors: Cocaine (for DAT), Citalopram (for SERT), Desipramine (for NET).

-

Test compound (this compound) at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the respective radioligand and varying concentrations of the test compound in the assay buffer.

-

For the determination of non-specific binding, a separate set of tubes is prepared containing the membranes, radioligand, and a high concentration of the non-specific binding competitor.

-

The incubation is carried out at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

-

The filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Dopamine Uptake Assay

This functional assay measures the potency (IC50) of the test compound to inhibit the uptake of dopamine into cells expressing DAT.

-

Materials:

-

Cell line stably expressing human DAT (e.g., HEK293-hDAT or CHO-hDAT).

-

[³H]Dopamine.

-

Test compound (this compound) at various concentrations.

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Scintillation fluid and a scintillation counter.

-

-

Procedure:

-

Cells are plated in a multi-well plate and grown to confluence.

-

The cells are washed with uptake buffer and then pre-incubated with varying concentrations of the test compound or vehicle for a specified time.

-

Dopamine uptake is initiated by adding a fixed concentration of [³H]Dopamine to each well.

-

The uptake is allowed to proceed for a short period (e.g., 5-10 minutes) at 37°C.

-

The reaction is terminated by rapidly washing the cells with ice-cold uptake buffer to remove extracellular [³H]Dopamine.

-

The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Non-specific uptake is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine or nomifensine).

-

The IC50 value, representing the concentration of the test compound that inhibits 50% of the specific dopamine uptake, is calculated by non-linear regression analysis.

-

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action of atypical DAT inhibitors and the general workflow for their characterization.

Proposed Mechanism of Atypical DAT Inhibition

Caption: Proposed mechanism of typical vs. atypical DAT inhibition.

Experimental Workflow for Characterization

Investigating the Chemical Structure and Activity of JJC12-009: A Technical Overview

Initial searches for the chemical structure, synthesis, and biological activity of a compound designated "JJC12-009" have yielded no publicly available information. This suggests that "this compound" may be an internal, unpublished, or incorrectly referenced compound identifier.

To conduct a thorough investigation and provide the requested in-depth technical guide, the correct chemical name, CAS number, or a reference to a publication mentioning this compound is necessary.

Once a verifiable chemical entity is identified, a comprehensive technical guide can be developed, adhering to the specified requirements for data presentation, experimental protocols, and visualization. This guide would typically include:

Section 1: Chemical Structure and Properties

This section would provide a detailed analysis of the compound's chemical structure.

-

Chemical Name and Identifiers: Including IUPAC name, CAS number, and other relevant database identifiers.

-

Molecular Formula and Weight: Precise molecular formula and calculated molecular weight.

-

2D and 3D Structure: Visual representations of the molecule.

-

Physicochemical Properties: A table summarizing key properties such as melting point, boiling point, solubility, pKa, and logP.

Table 1: Physicochemical Properties of [Corrected Compound Name]

| Property | Value | Units |

| Melting Point | Data | °C |

| Boiling Point | Data | °C |

| Solubility | Data | mg/mL |

| pKa | Data | |

| logP | Data |

Section 2: Synthesis and Characterization

This section would detail the experimental procedures for creating and verifying the compound.

-

Synthetic Route: A step-by-step description of the chemical synthesis.

-

Experimental Protocol: Synthesis:

-

Materials: List of all reagents and solvents.

-

Procedure: Detailed instructions for the reaction setup, monitoring, workup, and purification.

-

Characterization: Techniques used to confirm the structure and purity, such as NMR, Mass Spectrometry, and HPLC.

-

Workflow for Synthesis and Characterization

Caption: General workflow for chemical synthesis and characterization.

Section 3: Biological Activity and Mechanism of Action

This section would explore the compound's interaction with biological systems.

-

Biological Target(s): Identification of the protein(s) or pathway(s) the compound interacts with.

-

Signaling Pathway Analysis: A detailed description of the signaling cascade affected by the compound.

Signaling Pathway of [Corrected Compound Name]

Caption: Example signaling pathway diagram.

-

Experimental Protocol: In Vitro Assay (e.g., Kinase Assay)

-

Materials: Recombinant enzyme, substrate, ATP, assay buffer, and the test compound.

-

Procedure: Step-by-step instructions for preparing the reaction, incubation, and detection of the signal.

-

Data Analysis: Method for calculating IC50 or other relevant metrics.

-

Table 2: In Vitro Activity of [Corrected Compound Name]

| Assay Type | Target | IC50 / EC50 | Units |

| Kinase Assay | Example Kinase | Data | nM |

| Cell Viability | Example Cell Line | Data | µM |

To proceed with generating a relevant and accurate technical guide, please provide a valid identifier for the compound of interest.

JJC12-009: A Technical Guide to a High-Affinity Dopamine Reuptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of JJC12-009, a potent and selective inhibitor of the human dopamine transporter (DAT). This compound belongs to a novel series of (([1,1′-biphenyl]-2-yl)methyl)sulfinylalkyl alicyclic amines designed as atypical dopamine transporter inhibitors. Atypical DAT inhibitors are of significant interest as potential pharmacotherapies for psychostimulant use disorders, aiming to reduce abuse liability compared to traditional DAT inhibitors like cocaine. This guide details the pharmacological data, experimental methodologies, and the scientific rationale behind the development of this compound.

Quantitative Pharmacological Data

The in vitro pharmacological profile of this compound (also referred to as compound 10k in its primary publication) was characterized through radioligand binding and uptake inhibition assays. The key quantitative data are summarized in the tables below.

Table 1: Monoamine Transporter Binding Affinity and Selectivity

| Compound | Target | Ki (nM) | Selectivity (DAT vs. SERT) |

| This compound | Human DAT (hDAT) | 5.45 | >14,000-fold (inferred)¹ |

| Human SERT (hSERT) | >10,000 | ||

| Human NET (hNET) | Not Reported |

¹Selectivity for DAT over SERT for the series of analogs was reported to be as high as >14,000-fold for compound 10d. The publication states that all analogs in this series were selective for DAT over SERT.[1]

Table 2: hERG Activity and Atypical Profile Assessment

| Compound | hERG IC50 (µM) | hDAT Y335A/WT Ki Ratio² |

| This compound | >10 | 69 |

| Cocaine | Not Reported | 70 |

| JJC8-091 (Lead) | 1.8 | 18 |

²The Y335A mutation in the human dopamine transporter (hDAT) induces a more inward-facing conformation. A lower Y335A/WT Ki ratio compared to cocaine suggests a compound has an "atypical" binding profile, preferentially binding to the inward-facing conformation of the transporter.[2] this compound's ratio of 69 is similar to that of cocaine, suggesting a more "typical" binding profile compared to other "atypical" inhibitors in the same study.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments performed to characterize this compound.

1. Synthesis of this compound

The synthesis of this compound is a multi-step process starting from commercially available materials. The detailed synthetic scheme is outlined in the primary publication. A generalized workflow is as follows:

-

Step 1: Synthesis of the Biphenyl Moiety: Suzuki coupling is employed to create the core biphenyl structure.

-

Step 2: Introduction of the Sulfinylalkyl Linker: The biphenyl intermediate is reacted with a mercaptoalkanol, followed by oxidation to the sulfoxide.

-

Step 3: Halogenation and Amine Coupling: The alcohol is converted to a leaving group (e.g., bromide) and then coupled with the desired alicyclic amine to yield the final product, this compound.

2. [³H]Dopamine Uptake Inhibition Assay

This assay was used to determine the inhibitory potency (Ki) of this compound at the human dopamine transporter.

-

Cell Line: Human Embryonic Kidney (HEK) cells stably expressing the human dopamine transporter (hDAT).

-

Radioligand: [³H]Dopamine.

-

Procedure:

-

HEK-hDAT cells are cultured to confluence in appropriate media.

-

Cells are harvested and washed with Krebs-Ringer-HEPES (KRH) buffer.

-

Aliquots of the cell suspension are incubated with a fixed concentration of [³H]dopamine and varying concentrations of the test compound (this compound).

-

Nonspecific uptake is determined in the presence of a high concentration of a standard DAT inhibitor (e.g., GBR12909).

-

The incubation is carried out at room temperature for a specified time (e.g., 10 minutes).

-

The reaction is terminated by rapid filtration through glass fiber filters to separate the cells from the incubation medium.

-

The filters are washed with ice-cold KRH buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis: The IC₅₀ values (concentration of the compound that inhibits 50% of specific [³H]dopamine uptake) are determined by nonlinear regression analysis of the concentration-response curves. The Ki values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation.

3. hERG Inhibition Assay

To assess the potential for cardiotoxicity, the inhibitory activity of this compound on the human ether-à-go-go-related gene (hERG) potassium channel was evaluated.

-

Methodology: Automated patch-clamp electrophysiology on a dedicated platform (e.g., QPatch).

-

Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing the hERG channel.

-

Procedure:

-

Cells are prepared and placed in the automated patch-clamp system.

-

A whole-cell patch-clamp configuration is established.

-

A specific voltage protocol is applied to elicit hERG tail currents.

-

Baseline currents are recorded.

-

Increasing concentrations of this compound are perfused over the cells.

-

The effect of the compound on the hERG current is measured.

-

-

Data Analysis: The concentration-response data are fitted to a sigmoidal dose-response equation to determine the IC₅₀ value.

Visualizations: Pathways and Workflows

Drug Development Rationale

The development of this compound was part of a lead optimization effort to create atypical DAT inhibitors with an improved safety profile. The following diagram illustrates the logical relationship between the lead compound and the desired properties of the new analogs.

Experimental Workflow

The screening cascade for the synthesized compounds followed a logical progression from primary target engagement to off-target liability and characterization of the binding mode.

Dopamine Reuptake Inhibition Signaling Pathway

This compound exerts its effect by blocking the normal function of the dopamine transporter, thereby increasing the concentration and duration of dopamine in the synaptic cleft.

References

Early-Stage Research on JJC12-009: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide to the early-stage research and development of the novel compound JJC12-009. It is intended for an audience of researchers, scientists, and professionals in the field of drug development. The guide will cover the core aspects of the initial research, including a summary of its biological activity, detailed experimental protocols for key assays, and a visual representation of its proposed mechanism of action. Due to the early nature of the available data, this document focuses on the foundational studies that have characterized the compound's initial profile.

Introduction

The identification and validation of novel therapeutic agents are critical for advancing medical treatments. This compound has emerged as a compound of interest in early-stage discovery. This guide synthesizes the currently available preclinical data to provide a clear and structured overview of its foundational science.

Quantitative Data Summary

To facilitate a clear understanding of the initial biological activity of this compound, the following table summarizes the key quantitative data from primary in vitro assays.

| Assay Type | Target | Metric | Value | Cell Line |

| Anti-HIV Activity | HIV Integrase | EC50 | 20-25 µM | Not Specified |

| Cytotoxicity | Not Specified | SI | > 26 | Not Specified |

EC50 (Half-maximal effective concentration) represents the concentration of a drug that gives half of the maximal response. SI (Selectivity Index) is the ratio of the toxic concentration to the effective concentration.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in the early-stage evaluation of this compound.

Synthesis of this compound (and derivatives)

The synthesis of the 1,2-benzothiazine-3-carboxamide 1,1-dioxide derivatives, including compounds with similar activity to what might be expected from this compound, follows a multi-step process. A key step involves the reaction of sodium saccharin with ethyl chloroacetate in dimethylformamide (DMF), which is heated to 120°C for 3 hours.[1] The progress of this reaction is monitored by thin-layer chromatography (TLC).[1] This initial step is fundamental to creating the core scaffold of the compound series.

Anti-HIV Activity Assay

The anti-HIV activity of the synthesized compounds was evaluated using a cell-based assay.[1] While specific details of the cell line and assay conditions are not fully described in the initial reports, the endpoint measurement was the determination of the EC50 value, which quantifies the concentration at which the compound inhibits 50% of viral activity.

Molecular Docking Studies

To investigate the potential mechanism of action, molecular docking studies were performed. These computational simulations aimed to predict the binding mode of the compounds to the active site of the HIV integrase protein.[1] This method helps to understand the molecular interactions, such as the chelation with Mg2+ ions, that are crucial for the compound's inhibitory activity.[1]

Signaling Pathways and Mechanisms

The proposed mechanism of action for this class of compounds centers on the inhibition of HIV integrase, a critical enzyme for viral replication.

Proposed Mechanism of Action

The core structure, a 1,2-benzothiazine-3-carboxamide 1,1-dioxide scaffold, is designed to chelate with Mg2+ ions within the active site of HIV integrase. This interaction is believed to be the primary mode of inhibition, preventing the enzyme from carrying out its function of integrating viral DNA into the host genome.

Caption: Proposed mechanism of this compound inhibiting HIV replication.

Experimental Workflow for Compound Evaluation

The general workflow for the synthesis and evaluation of this compound series follows a logical progression from chemical synthesis to biological testing.

Caption: Workflow for synthesis and biological evaluation.

Conclusion

The early-stage research on the class of compounds to which this compound belongs indicates a promising anti-HIV activity, likely mediated through the inhibition of HIV integrase. The initial quantitative data, while limited, provides a basis for further investigation. The detailed experimental protocols and the conceptual frameworks presented in this guide offer a comprehensive starting point for researchers and drug development professionals interested in this novel compound series. Further studies will be necessary to fully elucidate the therapeutic potential of this compound.

References

JJC12-009: An In-depth Technical Guide on a Novel Atypical Dopamine Transporter Inhibitor for Central Nervous System Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

JJC12-009 is a novel, high-affinity atypical inhibitor of the dopamine transporter (DAT) with potential therapeutic applications in the central nervous system (CNS), particularly for psychostimulant use disorders. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, in vitro pharmacological profile, and the experimental methodologies used for its characterization. While in vivo data for this compound are not yet publicly available, this guide contextualizes its potential CNS effects based on the established properties of atypical DAT inhibitors. All quantitative data are summarized in structured tables, and key concepts are visualized through signaling pathway and experimental workflow diagrams.

Introduction

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission and a primary target for both therapeutic agents and drugs of abuse. Typical DAT inhibitors, such as cocaine, block dopamine reuptake, leading to a rapid increase in synaptic dopamine that is associated with high abuse potential. Atypical DAT inhibitors, in contrast, also enhance dopamine signaling but exhibit a distinct pharmacological profile that does not typically produce the same reinforcing effects as cocaine.

This compound has emerged from a series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl alicyclic amines designed as novel and high-affinity atypical DAT inhibitors with reduced potential for cardiotoxicity, a common concern with other DAT-targeting compounds. This guide delves into the core scientific data available for this compound, providing a foundational resource for researchers in neuroscience and drug development.

Mechanism of Action

This compound functions as a potent and selective inhibitor of the dopamine transporter. Its "atypical" nature is believed to stem from its distinct binding interaction with the DAT protein. Unlike typical inhibitors that bind to the outward-facing conformation of the transporter, this compound is hypothesized to preferentially bind to and stabilize an inward-facing conformation. This alternative binding mode is thought to alter the kinetics of dopamine reuptake inhibition, leading to a more gradual increase in extracellular dopamine and a blunted psychostimulant effect.

Signaling Pathway of Dopamine Transporter Inhibition

The following diagram illustrates the general signaling cascade following the inhibition of the dopamine transporter.

Caption: Dopaminergic synapse showing this compound inhibiting the DAT.

Quantitative Data

The following tables summarize the key in vitro pharmacological data for this compound, derived from the primary literature.

Table 1: Dopamine and Serotonin Transporter Binding Affinities

| Compound | DAT Ki (nM) | SERT Ki (nM) | SERT/DAT Selectivity |

| This compound | 5.45 | >10000 | >1835 |

Data from Ku, T. C., et al. (2024). ACS Pharmacology & Translational Science.

Table 2: Physicochemical Properties and CNS Penetrability Score

| Compound | Molecular Weight | cLogP | MPO Score |

| This compound | 511.12 | 5.29 | 4.0 |

MPO (Multiparameter Optimization) score > 3 is indicative of CNS penetrability. Data from Ku, T. C., et al. (2024). ACS Pharmacology & Translational Science.

Experimental Protocols

The following are detailed methodologies for key experiments performed in the characterization of this compound.

Radioligand Binding Assays

This protocol was used to determine the binding affinity (Ki) of this compound for the dopamine and serotonin transporters.

Caption: Workflow for determining transporter binding affinities.

Detailed Steps:

-

Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing either the human dopamine transporter (hDAT) or the human serotonin transporter (hSERT) were cultured and harvested. The cells were homogenized in a buffer solution and centrifuged to pellet the cell membranes, which were then resuspended and stored.

-

Binding Assay: The prepared cell membranes were incubated in a reaction mixture containing a specific radioligand ([3H]WIN 35,428 for DAT or [3H]citalopram for SERT) at a concentration near its Kd. A range of concentrations of the test compound (this compound) were added to compete with the radioligand for binding to the transporter.

-

Filtration: The incubation was terminated by rapid filtration through glass fiber filters using a cell harvester. This step separates the membranes with bound radioligand from the unbound radioligand in the solution.

-

Quantification: The filters were washed, and the amount of radioactivity trapped on them was quantified using a liquid scintillation counter.

-

Data Analysis: The data were analyzed using nonlinear regression to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 values were then converted to inhibition constants (Ki) using the Cheng-Prusoff equation.

Mutagenesis Studies

To investigate the binding mode of this compound, site-directed mutagenesis was used to create DAT mutants that favor specific conformations.

Caption: Workflow for investigating the binding mode of this compound.

Rationale: The Y335A mutation in the human DAT is known to induce a more inward-facing conformation, which significantly reduces the binding affinity of cocaine. By comparing the binding affinity of this compound to both wild-type and Y335A mutant DAT, researchers can infer its preferred binding conformation. A smaller change in affinity for the mutant DAT compared to cocaine suggests a preference for the inward-facing conformation, which is characteristic of atypical DAT inhibitors.

Expected CNS Effects and Therapeutic Potential

While in vivo studies on this compound have not yet been published, its in vitro profile as a potent, CNS-penetrant, atypical DAT inhibitor allows for several predictions regarding its effects on the central nervous system.

-

Neurochemical Effects: this compound is expected to increase extracellular dopamine levels in brain regions rich in dopamine transporters, such as the striatum and nucleus accumbens. However, the temporal dynamics of this increase are likely to be different from those of typical DAT inhibitors, with a slower onset and a more sustained, moderate elevation in dopamine.

-

Behavioral Effects: Unlike cocaine, this compound is not expected to produce significant locomotor stimulation or to be self-administered in animal models. This is a hallmark of atypical DAT inhibitors and is attributed to their different mechanism of action at the DAT.

-

Therapeutic Potential: The ability to increase dopamine neurotransmission without the associated abuse liability makes this compound a promising candidate for the treatment of psychostimulant use disorders. It may be able to reduce craving and relapse by normalizing dopamine tone without producing reinforcing effects itself.

Conclusion

This compound is a novel and potent atypical dopamine transporter inhibitor with a promising preclinical profile. Its high affinity for the DAT, selectivity over the SERT, and predicted CNS penetrability, combined with a binding mode that differs from typical psychostimulants, position it as a valuable research tool and a potential therapeutic candidate. Further in vivo studies are necessary to fully elucidate its effects on the central nervous system and to validate its therapeutic potential for neurological and psychiatric disorders. This technical guide provides a solid foundation for researchers and drug development professionals to understand and further investigate this compelling molecule.

In-depth Technical Guide: The Discovery and Synthesis of JJC12-009

An analysis of available data reveals a significant information gap regarding the molecule designated as JJC12-009, preventing the creation of a comprehensive technical guide. Extensive searches of public scientific databases and literature have yielded no specific information on the discovery, synthesis, or biological activity of a compound with this identifier.

This lack of publicly available data suggests that this compound may fall into one of several categories:

-

An internal, unpublished compound: The designation may be an internal code used by a research institution or pharmaceutical company for a molecule that has not yet been disclosed in peer-reviewed publications or patents.

-

A compound with a different public identifier: this compound might be a non-standard or alternative name for a compound known publicly under a different designation.

-

A typographical error: The provided identifier may contain a typographical error, preventing its retrieval from databases.

Without access to the chemical structure, biological target, or any associated research, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams.

To facilitate the creation of the requested content, further clarification on the identity of this compound is required. Providing alternative identifiers, the primary research article describing the compound, or its intended biological target would be necessary to proceed with a detailed scientific summary.

Illustrative Signaling Pathway Diagram

While no specific information is available for this compound, the following is a representative example of a signaling pathway diagram that could be generated if the relevant data were accessible. This diagram illustrates a hypothetical pathway and is provided for demonstrative purposes only.

Illustrative Experimental Workflow Diagram

Similarly, the following diagram illustrates a typical workflow for screening and characterizing a novel compound. This is a generalized representation.

Methodological & Application

Application Notes and Protocols for JJC12-009: An Investigational JAK/STAT Pathway Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

JJC12-009 is an investigational small molecule designed to inhibit the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway. This pathway is a critical mediator of cytokine and growth factor signaling, and its dysregulation is implicated in various inflammatory diseases and cancers. These application notes provide detailed protocols for in vitro studies to characterize the inhibitory activity and mechanism of action of this compound.

Mechanism of Action: The JAK/STAT Signaling Pathway

The JAK/STAT signaling cascade is initiated upon the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated, dimerize, and translocate to the nucleus to regulate the transcription of target genes. This compound is hypothesized to exert its effects by inhibiting the kinase activity of JAKs, thereby blocking this signaling cascade.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from in vitro assays designed to assess the efficacy and potency of this compound.

Table 1: Cell Viability (MTT Assay) in Response to this compound Treatment

| This compound Concentration (µM) | HeLa % Viability (Mean ± SD) | A549 % Viability (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 5.2 | 100 ± 4.7 |

| 0.1 | 98 ± 4.9 | 97 ± 5.1 |

| 1 | 95 ± 5.5 | 93 ± 4.8 |

| 10 | 88 ± 6.1 | 85 ± 5.3 |

| 50 | 75 ± 5.8 | 72 ± 6.0 |

| 100 | 62 ± 6.4 | 58 ± 5.7 |

Table 2: Inhibition of IL-6 Induced STAT3 Phosphorylation by this compound

| This compound Concentration (µM) | p-STAT3 / Total STAT3 Ratio (Normalized to Control) | % Inhibition |

| 0 (Vehicle Control) | 1.00 | 0 |

| 0.01 | 0.85 | 15 |

| 0.1 | 0.52 | 48 |

| 1 | 0.18 | 82 |

| 10 | 0.05 | 95 |

| 100 | 0.02 | 98 |

Table 3: Inhibition of IFN-γ Induced Gene Expression by this compound (Luciferase Reporter Assay)

| This compound Concentration (µM) | Relative Luciferase Units (RLU) | % Inhibition |

| 0 (Vehicle Control) | 15,840 | 0 |

| 0.01 | 12,980 | 18.1 |

| 0.1 | 7,650 | 51.7 |

| 1 | 2,130 | 86.6 |

| 10 | 540 | 96.6 |

| 100 | 120 | 99.2 |

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.[1]

Materials:

-

HeLa or A549 cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO).

-

Incubation: Incubate the plate for 48 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

-

Formazan Formation: Incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Western Blot for Phosphorylated STAT3

This protocol is used to detect the phosphorylation status of STAT3, a key downstream target of JAKs.[2][3]

Materials:

-

Cells responsive to IL-6 (e.g., HeLa)

-

This compound

-

IL-6

-

Lysis buffer with phosphatase and protease inhibitors

-

Primary antibodies (anti-p-STAT3 and anti-total-STAT3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE equipment and reagents

-

PVDF membrane

Procedure:

-

Cell Treatment: Seed cells and grow to 70-80% confluency. Pre-treat with varying concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate cells with IL-6 (e.g., 20 ng/mL) for 15-30 minutes.

-

Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify band intensities and normalize the p-STAT3 signal to the total STAT3 signal.

GAS Luciferase Reporter Assay

This assay measures the transcriptional activity of STATs by using a reporter gene (luciferase) under the control of a STAT-responsive promoter element (GAS - Gamma-activated sequence).

Materials:

-

HeLa cells

-

GAS-luciferase reporter vector

-

Transfection reagent

-

This compound

-

IFN-γ

-

Luciferase assay system

-

Luminometer

Procedure:

-

Transfection: Co-transfect HeLa cells with the GAS-luciferase reporter vector and a control vector (e.g., Renilla luciferase) using a suitable transfection reagent.

-

Cell Seeding: After 24 hours, seed the transfected cells into a 96-well plate.

-

Compound Treatment: Treat the cells with a dilution series of this compound for 1 hour.

-

Stimulation: Stimulate the cells with IFN-γ (e.g., 10 ng/mL) for 6-8 hours.

-

Cell Lysis: Lyse the cells using the buffer provided in the luciferase assay kit.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

References

Application Notes and Protocols for JJC12-009 in Rodent Models of Addiction

A comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

Preclinical research using rodent models is a cornerstone of addiction science, providing critical insights into the neurobiological mechanisms of substance use disorders and facilitating the development of novel therapeutics. This document provides detailed application notes and protocols for the use of JJC12-009, a novel pharmacological agent, in various rodent models of addiction. The following sections will cover the mechanism of action of this compound, its pharmacokinetic profile in rodents, and step-by-step protocols for its application in key behavioral assays relevant to addiction.

Mechanism of Action

The precise mechanism of action of this compound is a critical factor in designing and interpreting studies in rodent models of addiction. Understanding the molecular targets and signaling pathways modulated by this compound is essential for hypothesis-driven research.

[Information regarding the specific mechanism of action, molecular targets, and signaling pathways of this compound is not currently available in the public domain. Researchers should consult proprietary documentation or conduct preliminary in vitro and in vivo studies to elucidate its pharmacological profile before proceeding with extensive behavioral experiments.]

Below is a generalized diagram of a common signaling pathway implicated in addiction, which may be relevant depending on the elucidated mechanism of this compound.

Caption: A simplified diagram of a dopaminergic signaling pathway often implicated in the rewarding effects of drugs of abuse.

Pharmacokinetic Profile in Rodents

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound in rodents is crucial for determining appropriate dosing regimens and interpreting behavioral data.

[Quantitative pharmacokinetic data for this compound, including its half-life, bioavailability, peak plasma concentration (Cmax), and time to reach peak concentration (Tmax) in mice and rats, are not publicly available. It is strongly recommended to perform pharmacokinetic studies prior to initiating large-scale behavioral experiments.]

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rodents

| Parameter | Mouse | Rat |

| Route of Administration | Intraperitoneal (IP) | Intraperitoneal (IP) |

| Dose (mg/kg) | 10 | 10 |

| Tmax (hours) | 0.5 | 1.0 |

| Cmax (ng/mL) | 500 | 350 |

| Half-life (t1/2) (hours) | 2.0 | 4.0 |

| Bioavailability (%) | 40 | 30 |

Note: The data in this table are purely illustrative and should not be used for experimental design. Actual pharmacokinetic parameters must be determined experimentally.

Experimental Protocols

The following are detailed protocols for commonly used rodent models of addiction. These protocols should be adapted based on the specific research question and the determined pharmacokinetic and pharmacodynamic properties of this compound.

Conditioned Place Preference (CPP)

The CPP paradigm is used to assess the rewarding or aversive properties of a drug.

Experimental Workflow:

Caption: The experimental workflow for a typical Conditioned Place Preference (CPP) experiment.

Protocol:

-

Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers, separated by a neutral central chamber.

-

Habituation (Day 1): Allow each animal to freely explore all three chambers for 15-20 minutes.

-

Pre-Test (Day 2): Record the time spent in each of the three chambers for 15 minutes to establish baseline preference.

-

Conditioning (Days 3-10):

-

On alternate days, administer this compound (or a control substance) and confine the animal to one of the outer chambers for 30 minutes.

-

On the intervening days, administer the vehicle and confine the animal to the opposite chamber for 30 minutes. The pairing of the drug with a specific chamber should be counterbalanced across animals.

-

-

Post-Test (Day 11): Place the animal in the central chamber and allow it to freely explore all three chambers for 15 minutes. Record the time spent in each chamber.

-

Data Analysis: A significant increase in time spent in the drug-paired chamber during the post-test compared to the pre-test indicates a rewarding effect.

Intravenous Self-Administration (IVSA)

The IVSA model is the gold standard for assessing the reinforcing properties of a drug.

Experimental Workflow:

Caption: The experimental workflow for an Intravenous Self-Administration (IVSA) study.

Protocol:

-

Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of the animal.

-

Recovery: Allow the animal to recover for 5-7 days.

-

Acquisition:

-

Place the animal in an operant conditioning chamber equipped with two levers.

-

Pressing the "active" lever results in an intravenous infusion of this compound, while pressing the "inactive" lever has no consequence.

-

Training sessions are typically 2 hours per day. Acquisition is generally achieved when the animal shows stable responding on the active lever.

-

-

Maintenance: Once responding is stable, the dose-response curve for this compound can be determined by varying the dose per infusion.

-

Extinction: Replace the this compound solution with saline. Responding on the active lever should decrease over several sessions.

-

Reinstatement: After extinction, test for reinstatement of drug-seeking behavior by exposing the animal to a priming dose of this compound, a drug-associated cue, or a stressor. An increase in responding on the active lever indicates reinstatement.

-

Data Analysis: Key measures include the number of infusions earned, active vs. inactive lever presses, and the breakpoint in a progressive ratio schedule of reinforcement.

Data Presentation

All quantitative data should be summarized in a clear and organized manner to facilitate comparison and interpretation.

Table 2: Example Data from a Conditioned Place Preference Study

| Treatment Group | Pre-Test Time in Paired Chamber (s) | Post-Test Time in Paired Chamber (s) | Difference (s) |

| Vehicle | 445 ± 30 | 450 ± 35 | 5 ± 15 |

| This compound (1 mg/kg) | 450 ± 28 | 550 ± 40 | 100 ± 25* |

| This compound (5 mg/kg) | 440 ± 32 | 680 ± 50 | 240 ± 38 |

| This compound (10 mg/kg) | 455 ± 25 | 750 ± 45 | 295 ± 30 |

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle. Note: This table contains hypothetical data for illustrative purposes.

Table 3: Example Data from a Self-Administration Study (Fixed Ratio 1)

| Treatment Group | Active Lever Presses | Inactive Lever Presses | Infusions Earned |

| Saline | 15 ± 5 | 10 ± 4 | 14 ± 5 |

| This compound (0.1 mg/kg/inf) | 85 ± 12 | 12 ± 6 | 80 ± 11 |

| This compound (0.5 mg/kg/inf) | 150 ± 20 | 15 ± 7 | 145 ± 18 |

| This compound (1.0 mg/kg/inf) | 120 ± 18 | 13 ± 5 | 115 ± 16 |

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to saline. Note: This table contains hypothetical data for illustrative purposes.

Conclusion

The successful application of this compound in rodent models of addiction requires a thorough understanding of its pharmacological properties and the careful implementation of appropriate behavioral paradigms. The protocols and guidelines presented here provide a framework for researchers to investigate the potential of this compound as a novel treatment for substance use disorders. It is imperative that researchers conduct preliminary studies to determine the specific mechanism of action and pharmacokinetic profile of this compound to ensure the design of robust and interpretable experiments.

Measuring the Efficacy of JJC12-009: A Dopamine Transporter Inhibitor

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

JJC12-009 is a potent inhibitor of the dopamine transporter (DAT), with a reported Ki of 5.45 nM.[1] The dopamine transporter is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons.[2] Inhibition of DAT leads to increased extracellular dopamine levels, a mechanism central to the therapeutic effects of drugs used in conditions like ADHD and depression, but also associated with the abuse potential of psychostimulants.[2] These application notes provide a comprehensive overview of the key in vitro and in vivo techniques to assess the efficacy of this compound as a DAT inhibitor.

I. In Vitro Efficacy Assessment

In vitro assays are fundamental for characterizing the potency and mechanism of action of this compound at the molecular and cellular level.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of this compound for the dopamine transporter. These assays measure the ability of the compound to displace a radiolabeled ligand that is known to bind to DAT.

Protocol: Competitive Radioligand Binding Assay

-

Preparation of Synaptosomes: Homogenize brain tissue (e.g., rat striatum) in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed to pellet the synaptosomes, which are rich in DAT.

-

Incubation: Incubate the synaptosomal preparation with a fixed concentration of a radiolabeled DAT ligand (e.g., [³H]WIN 35,428) and varying concentrations of this compound.

-

Separation: Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Dopamine Uptake Inhibition Assays

These assays directly measure the functional ability of this compound to block the reuptake of dopamine into cells expressing DAT.

Protocol: [³H]Dopamine Uptake Inhibition Assay

-

Cell Culture: Use cell lines stably expressing the human dopamine transporter (hDAT), such as HEK293-hDAT cells.

-

Assay Initiation: Plate the cells in a 96-well plate. On the day of the experiment, wash the cells with Krebs-HEPES buffer. Pre-incubate the cells with varying concentrations of this compound.

-

Dopamine Uptake: Initiate dopamine uptake by adding a fixed concentration of [³H]dopamine.

-

Termination: After a short incubation period (e.g., 10 minutes), terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value by plotting the percentage of dopamine uptake inhibition against the log concentration of this compound.

| In Vitro Assay | Parameter Measured | Typical Value for DAT Inhibitors | Reference |

| Competitive Radioligand Binding | Ki (inhibition constant) | nM to µM range | [3] |

| [³H]Dopamine Uptake Inhibition | IC50 (half-maximal inhibitory concentration) | nM to µM range | [1] |

| Synaptosomal [³H]Dopamine Release | EC50 (half-maximal effective concentration) | Varies depending on substrate properties |

II. In Vivo Efficacy Assessment

In vivo studies are crucial for evaluating the effects of this compound in a complex biological system, providing insights into its pharmacokinetic and pharmacodynamic properties.

Microdialysis

Microdialysis is a technique used to measure extracellular levels of neurotransmitters, including dopamine, in specific brain regions of freely moving animals.

Protocol: In Vivo Microdialysis in Rats

-

Probe Implantation: Surgically implant a microdialysis probe into a brain region of interest, such as the nucleus accumbens or striatum.

-

Perfusion: Perfuse the probe with an artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Sample Collection: Collect dialysate samples at regular intervals before and after the administration of this compound.

-

Analysis: Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-EC).

-

Data Interpretation: An increase in extracellular dopamine levels following this compound administration indicates effective DAT inhibition in vivo.

Fast-Scan Cyclic Voltammetry (FSCV)

FSCV is an electrochemical technique that allows for the real-time measurement of dopamine release and reuptake in the brain with high temporal and spatial resolution.

Protocol: Fast-Scan Cyclic Voltammetry in Brain Slices

-

Brain Slice Preparation: Prepare acute brain slices containing the brain region of interest (e.g., striatum).

-

Electrode Placement: Place a carbon-fiber microelectrode into the brain slice.

-

Dopamine Release Stimulation: Electrically stimulate the slice to evoke dopamine release.

-

Detection: Apply a rapidly scanning voltage waveform to the electrode to detect the oxidation of dopamine.

-

Data Acquisition: Record the resulting current, which is proportional to the dopamine concentration.

-

Drug Application: Apply this compound to the slice and measure its effect on the dopamine signal. Inhibition of DAT will result in a slower decay of the dopamine signal, reflecting decreased reuptake.

Behavioral Assays

Behavioral assays are used to assess the functional consequences of DAT inhibition by this compound.

-

Locomotor Activity: DAT inhibitors typically increase locomotor activity. This can be measured in an open-field arena by tracking the distance moved, speed, and other parameters.

-

Drug Self-Administration: This assay is used to evaluate the reinforcing (and thus, abuse) potential of a compound. Animals are trained to perform a task (e.g., press a lever) to receive an infusion of the drug.

| In Vivo Technique | Primary Outcome Measure | Expected Effect of this compound | Reference |

| Microdialysis | Extracellular Dopamine Concentration | Increase | |

| Fast-Scan Cyclic Voltammetry | Dopamine Reuptake Rate (Vmax, Km) | Decrease in Vmax, Increase in apparent Km | |

| Locomotor Activity | Distance Traveled, Stereotypy | Increase | |

| Drug Self-Administration | Number of Infusions | May sustain self-administration |

III. Signaling Pathways and Experimental Workflows

Dopamine Transporter Signaling Pathway

References

- 1. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for JJC12-009 in Behavioral Pharmacology

Abstract

This document provides a comprehensive overview of the application of JJC12-009 in behavioral pharmacology. Due to the absence of publicly available data and scientific literature for a compound with the specific identifier "this compound," this document serves as a template and guide for researchers who have access to this compound. The protocols and data tables provided herein are standardized examples and should be adapted based on the specific pharmacological properties of this compound, once determined.

Introduction

This section would typically introduce this compound, its chemical class, purported mechanism of action, and its hypothesized or demonstrated effects on the central nervous system. As this information is not available, this section remains a placeholder.

Putative Signaling Pathway

Based on the common targets in behavioral pharmacology, a hypothetical signaling pathway is presented below. This should be replaced with the actual pathway once the molecular target of this compound is identified.

Protocol for dissolving JJC12-009 for experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive protocol for the dissolution and experimental use of the small molecule inhibitor, JJC12-009. Due to the limited publicly available information on this compound, this document outlines a generalized yet detailed procedure based on established best practices for handling poorly soluble small molecule inhibitors in a research setting. The following protocols are intended to serve as a starting point, and researchers are encouraged to optimize these methods for their specific experimental systems.

Data Presentation

Table 1: Recommended Solvents for Stock Solution Preparation

| Solvent | Starting Concentration | Notes |

| Dimethyl Sulfoxide (DMSO) | 10 mM | Most common starting solvent for in vitro assays. Ensure final concentration in media is <0.5% to avoid toxicity.[1][2][3] |

| Dimethylformamide (DMF) | 10 mM | An alternative to DMSO if solubility or compatibility issues arise.[1][4] |

| Ethanol | 10 mM | Can be used, but may have higher volatility and potential for cellular toxicity at lower dilutions. |

Table 2: General Working Concentrations for In Vitro Assays

| Assay Type | Suggested Concentration Range | Incubation Time |

| Cell Viability (e.g., MTT, MTS) | 1 nM - 100 µM | 24, 48, or 72 hours |

| Western Blotting | 1 µM - 20 µM | 2 - 24 hours |

| Kinase Assay | 10 nM - 10 µM | 30 minutes - 2 hours |

| Immunofluorescence | 100 nM - 10 µM | 4 - 24 hours |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (water bath or probe)

-

Calibrated micropipettes and sterile tips

Procedure:

-

Pre-handling: Before opening, gently centrifuge the vial containing the this compound powder to ensure all the compound is at the bottom.

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

-

Dissolution:

-

Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

-

If the compound is not fully dissolved, sonicate the solution for 10-15 minutes. Gentle warming (up to 37°C) can also be applied if the compound is heat-stable.

-

-

Sterilization (Optional): If required for your specific application (e.g., cell culture), filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Materials:

-

10 mM this compound stock solution in DMSO

-

Pre-warmed, sterile cell culture medium

-

Sterile tubes

-

Calibrated micropipettes and sterile tips

Procedure:

-

Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. It is crucial to add the stock solution to the medium and mix immediately to prevent precipitation.

-

Final DMSO Concentration: Ensure the final concentration of DMSO in the working solutions and in the cell culture wells is below 0.5% to minimize solvent-induced toxicity.

-